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Compound of Interest

Compound Name:
2-Amino-N-cyclopentyl-2-

phenylacetamide

Cat. No.: B7808381

Get Quote

Executive Summary
2-Amino-N-cyclopentyl-2-phenylacetamide (CAS: 1103626-23-8), often referred to as N-

Cyclopentyl Phenylglycinamide (NCPG), represents a privileged scaffold in medicinal

chemistry. Combining the steric bulk of a cyclopentyl ring with the chiral versatility of the

phenylglycine core, this molecule serves as a critical intermediate in the synthesis of CNS-

active agents (specifically GlyT1 inhibitors and NK1 antagonists) and as a robust chiral

auxiliary in asymmetric synthesis.

This guide provides a comprehensive technical workflow for researchers, covering the

synthesis of the racemic scaffold, the optical resolution to enantiopure forms (

- and

-isomers), and downstream applications in peptidomimetic drug discovery.
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Property Specification

IUPAC Name 2-Amino-N-cyclopentyl-2-phenylacetamide

CAS Number 1103626-23-8

Molecular Formula

C

H

N

O

Molecular Weight 218.29 g/mol

Chiral Center

C2 (Alpha-carbon); exists as (

) or (

) enantiomers

Physical State White to off-white crystalline solid

Solubility
Soluble in MeOH, EtOH, DCM, DMSO;

Sparingly soluble in Water

pKa (Predicted) ~7.8 (Amine), ~15.0 (Amide)

Synthesis and Resolution Protocols
Rationale: Why this Route?
While Strecker synthesis (benzaldehyde + cyclopentylamine + cyanide) is industrially common,

it often yields colored impurities and requires hazardous cyanide handling. For high-purity

research applications, we recommend the Amide Coupling Route using Boc-protected

phenylglycine. This ensures higher purity profiles and easier purification.

Protocol A: Synthesis of Racemic Scaffold
Objective: Preparation of (

)-2-Amino-N-cyclopentyl-2-phenylacetamide.
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Reagents:

(

)-Boc-Phenylglycine (1.0 eq)

Cyclopentylamine (1.1 eq)

EDC

HCl (1.2 eq)

HOBt (1.2 eq)

DIPEA (2.0 eq)

Dichloromethane (DCM) (Solvent)

Trifluoroacetic acid (TFA) (Deprotection)

Step-by-Step Methodology:

Coupling: Dissolve (

)-Boc-Phenylglycine (10 mmol) in DCM (50 mL) at 0°C. Add HOBt (12 mmol) and EDC

HCl (12 mmol). Stir for 15 min.

Addition: Add Cyclopentylamine (11 mmol) followed by DIPEA (20 mmol) dropwise.

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC

(5% MeOH in DCM).

Workup: Wash organic layer with 1N HCl, sat. NaHCO

, and brine. Dry over Na

SO

and concentrate to yield the Boc-protected intermediate.
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Deprotection: Dissolve intermediate in DCM/TFA (4:1 ratio). Stir at RT for 2 hours.

Neutralization: Concentrate in vacuo. Redissolve in DCM and wash with sat. Na

CO

to liberate the free base.

Isolation: Evaporate solvent to yield (

)-NCPG as an off-white solid.

Protocol B: Optical Resolution via Diastereomeric
Crystallization
Objective: Separation of (

)-NCPG from the racemic mixture. Mechanism: The basic amine forms diastereomeric salts
with chiral acids. (

)-(+)-Tartaric acid is the preferred resolving agent for phenylglycine amides due to the formation
of highly crystalline salts with the (

)-enantiomer.

Step-by-Step Methodology:

Salt Formation: Dissolve (

)-NCPG (10 g, 45.8 mmol) in hot Ethanol (100 mL).

Acid Addition: Add (

)-(+)-Tartaric acid (0.5 eq, 22.9 mmol) dissolved in hot Ethanol (20 mL). Note: Using 0.5 eq
maximizes the precipitation of the less soluble diastereomer.

Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 12 hours.

Filtration: Filter the white precipitate. This is predominantly the (
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)-NCPG

(

)-Tartrate salt.

Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) to upgrade chiral purity to

>99% ee.

Free Basing: Suspend the salt in water, basify with 2N NaOH to pH 10, and extract with

DCM. Dry and concentrate to obtain enantiopure (

)-NCPG.

Visual Workflow: Synthesis & Resolution
The following diagram illustrates the logical flow from raw materials to the resolved chiral

building block.
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Figure 1: Workflow for the synthesis and optical resolution of N-Cyclopentyl Phenylglycinamide

(NCPG).

Application Notes: Drug Discovery & Catalysis
Application 1: Synthesis of GlyT1 Inhibitor Scaffolds
The N-cyclopentyl phenylglycinamide motif is a bioisostere found in several Glycine

Transporter 1 (GlyT1) inhibitors, which are investigated for the treatment of schizophrenia.

Protocol: Reductive Amination for Sarcosine Derivatives

Reactants: (

)-NCPG (1.0 eq) + Appropriate Aryl Aldehyde (e.g., 4-trifluoromethylbenzaldehyde).

Conditions: Treat with NaBH(OAc)

in DCE (Dichloroethane) with catalytic Acetic Acid.

Outcome: Forms the secondary amine, a core scaffold for "Sarcosine-based" GlyT1

inhibitors.

Significance: The cyclopentyl group provides necessary lipophilicity and metabolic stability

compared to linear alkyl chains [1].

Application 2: Multicomponent Ugi Reactions
This building block is an excellent amine component for the Ugi 4-component reaction (Ugi-

4CR) to generate diverse peptidomimetic libraries.

Protocol:

Components: (

)-NCPG (Amine) + Benzaldehyde + Boc-Glycine (Acid) + t-Butyl Isocyanide.

Solvent: Methanol (0.5 M concentration).

Procedure: Stir at RT for 24-48 hours.
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Result: High-yield formation of an

-acylamino amide backbone.

Utility: Rapid generation of compound libraries for GPCR screening.

Visual Workflow: Downstream Applications
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Schiff Base Formation
(Salicylaldehyde)

GlyT1 Inhibitor Core
(Sarcosine Analog)

Peptidomimetic Library
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Chiral N,N-Ligand
(For Asymmetric Catalysis)

Click to download full resolution via product page

Figure 2: Divergent synthetic utility of the (S)-NCPG scaffold in medicinal and process

chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7808381?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

